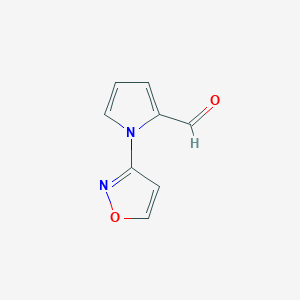

1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole (B145914) and Isoxazole (B147169) Heterocycles in Contemporary Organic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in a vast array of biologically significant molecules, including porphyrins (e.g., heme and chlorophyll), alkaloids, and various co-enzymes. mdpi.com Its derivatives are integral to medicinal chemistry and materials science. N-substituted pyrrole-2-carbaldehydes, in particular, serve as versatile synthetic intermediates. The aldehyde functionality allows for a wide range of chemical transformations, making these compounds valuable building blocks for the construction of more complex molecular architectures. nih.govnih.gov

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another privileged scaffold in organic synthesis. rsc.org Isoxazole derivatives are known to exhibit a broad spectrum of biological activities and are found in numerous pharmaceutical agents. nih.govnih.gov The isoxazole nucleus can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contributes to its utility in drug design. nih.gov The development of novel synthetic strategies to create diverse isoxazole derivatives remains an active area of research. rsc.org

Architectural Rationale and Synthetic Interest in Hybrid Pyrrole-Isoxazole Systems

The construction of hybrid molecules that covalently link two or more distinct heterocyclic systems is a compelling strategy in modern organic synthesis. The rationale behind creating hybrid systems like 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde lies in the potential to merge the chemical properties and functionalities of both the pyrrole and isoxazole rings. Such combinations can lead to molecules with unique three-dimensional structures and electronic properties. The synthetic interest in these hybrids stems from the challenge of selectively forming the bond between the two heterocyclic rings and the subsequent exploration of the hybrid's chemical reactivity. The pyrrole-2-carbaldehyde unit provides a reactive handle for further functionalization, while the N-linked isoxazole can influence the electronic nature and conformational preferences of the pyrrole ring.

Historical Development of Pyrrole-2-Carbaldehyde Synthesis and Functionalization

The synthesis of pyrrole derivatives has a rich history, with several named reactions forming the bedrock of their preparation. The Paal-Knorr synthesis , first reported in the late 19th century, is a cornerstone method for forming the pyrrole ring. mdpi.comorganic-chemistry.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under acidic conditions. organic-chemistry.org This method is highly versatile for the preparation of N-substituted pyrroles.

The introduction of the aldehyde group at the 2-position of the pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.orgwikipedia.org This formylation reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgwikipedia.org For pyrroles, this reaction generally proceeds with high selectivity for the α-position (C2), unless that position is blocked. organic-chemistry.org

While a specific synthetic protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on these established methods. One potential approach would involve the Paal-Knorr condensation of a suitable 1,4-dicarbonyl compound with 3-aminoisoxazole (B106053) to furnish the N-isoxazolylpyrrole core. Subsequent formylation via the Vilsmeier-Haack reaction would then introduce the carbaldehyde group at the 2-position of the pyrrole ring.

Alternatively, a synthetic strategy could commence with the synthesis of 1-(3-isoxazolyl)-1H-pyrrole, which could then be subjected to Vilsmeier-Haack formylation. The synthesis of the isoxazole ring itself is often accomplished via 1,3-dipolar cycloaddition reactions, for instance, between a nitrile oxide and an alkyne.

Research Findings and Data

Given the limited specific literature on this compound, the following tables present expected and representative data based on the analysis of its constituent parts and analogous structures.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in common organic solvents like DMSO, chloroform, and methanol |

| Spectroscopic Technique | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

|---|---|

| ¹H NMR (in CDCl₃) | ~9.5-9.7 ppm (s, 1H, -CHO), ~8.4 ppm (d, 1H, isoxazole H5), ~7.0-7.2 ppm (m, 2H, pyrrole H3, H5), ~6.5 ppm (d, 1H, isoxazole H4), ~6.3 ppm (t, 1H, pyrrole H4) |

| ¹³C NMR (in CDCl₃) | ~180 ppm (C=O), ~160-170 ppm (isoxazole C3, C5), ~130-140 ppm (pyrrole C2, C5), ~110-125 ppm (pyrrole C3, C4), ~100 ppm (isoxazole C4) |

| IR (KBr) | ~1660-1680 cm⁻¹ (C=O stretch, aldehyde), ~1500-1600 cm⁻¹ (C=C and C=N stretching), ~3100-3200 cm⁻¹ (C-H stretch, aromatic) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-oxazol-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-7-2-1-4-10(7)8-3-5-12-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGTXJYSWRYDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Isoxazolyl 1h Pyrrole 2 Carbaldehyde

Convergent and Divergent Approaches to the Pyrrole-Isoxazole Framework

A convergent synthesis would involve the separate construction of the isoxazole (B147169) and pyrrole (B145914) rings, followed by their coupling. For instance, 3-aminoisoxazole (B106053), a key intermediate, could be reacted with a 1,4-dicarbonyl compound in a Paal-Knorr synthesis to form the 1-(3-isoxazolyl)-1H-pyrrole core. Subsequent formylation at the 2-position would then yield the target molecule. Alternatively, a pre-formed pyrrole-2-carbaldehyde could be coupled with a functionalized isoxazole, for example, via a transition-metal-catalyzed N-arylation reaction with a 3-haloisoxazole. researchgate.netmdpi.comnih.govorganic-chemistry.org

A divergent strategy, on the other hand, would commence from a common precursor that is elaborated to form both the pyrrole and isoxazole rings. This approach can be more step-economical but often requires intricate control of regioselectivity. While specific examples for the target molecule are not prevalent, such a strategy might involve the transformation of a multifunctional acyclic starting material through a series of cyclization and functional group interconversion steps.

Construction of the Pyrrole-2-Carbaldehyde Moiety

The synthesis of the pyrrole-2-carbaldehyde core is well-established and can be achieved through a variety of methodologies. These methods provide the foundational chemical technology that can be adapted for the synthesis of the target compound.

Classical Cyclization Reactions for Pyrrole Ring Formation

Several named reactions are cornerstones of pyrrole synthesis and can be adapted for the preparation of N-substituted pyrroles.

Paal-Knorr Synthesis : This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org In a convergent approach to 1-(3-isoxazolyl)-1H-pyrrole, 3-aminoisoxazole could serve as the primary amine, reacting with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde) to form the N-substituted pyrrole ring. nih.govmdpi.comuctm.edu The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org

Hantzsch Pyrrole Synthesis : This method involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. While versatile, it generally leads to more substituted pyrroles.

Barton-Zard Synthesis : This reaction provides a route to pyrroles from the reaction of a nitroalkene and an isocyanoacetate.

Van Leusen Reaction : This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone to form the pyrrole ring.

| Classical Pyrrole Synthesis | Reactants | Conditions | Applicability to Target Compound |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., 3-aminoisoxazole) | Neutral or weakly acidic | High, for convergent synthesis of the N-isoxazolyl pyrrole core. |

| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Primary amine | Basic | Moderate, may lead to undesired substitution patterns. |

| Barton-Zard Synthesis | Nitroalkene, Isocyanoacetate | Basic | Lower, less direct for N-heteroaryl substitution. |

| Van Leusen Reaction | Enone, Tosylmethyl isocyanide (TosMIC) | Basic | Lower, less direct for N-heteroaryl substitution. |

Vilsmeier-Haack Formylation in Pyrrole Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgchemtube3d.comijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemtube3d.com

For the synthesis of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde, the Vilsmeier-Haack reaction would be the final step in a convergent synthesis, following the formation of the 1-(3-isoxazolyl)-1H-pyrrole core. The formylation of N-substituted pyrroles generally occurs preferentially at the C2 position due to the electron-donating nature of the nitrogen atom directing the electrophilic substitution. rsc.orgresearchgate.net The steric bulk of the N-substituent can influence the regioselectivity, but for an isoxazolyl group, formylation at C2 is expected to be the major product. rsc.org

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes an electrophilic aromatic substitution with the pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. chemtube3d.com

Multicomponent Reaction Strategies for Pyrrole-2-Carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. rsc.orgresearchgate.netrsc.orgscilit.com Several MCRs have been developed for the synthesis of polysubstituted pyrroles, some of which can be adapted to produce pyrrole-2-carbaldehydes.

For instance, a one-pot sequential multicomponent reaction has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, involving a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines, followed by an oxidative aromatization. nih.gov While this specific protocol yields the 3-carbaldehyde, modifications to the starting materials and reaction conditions could potentially be explored to favor the formation of the 2-carbaldehyde isomer.

Another approach involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes by reaction with primary amines in the presence of an acid catalyst. nih.gov This method provides a sustainable route to pyrrole-2-carbaldehydes from readily available starting materials.

Oxidative Annulation and Csp³-H Oxidation for Pyrrole-2-Carbaldehyde Synthesis

Recent advances in synthetic methodology have led to the development of novel strategies for pyrrole-2-carbaldehyde synthesis that involve oxidative C-H functionalization and annulation reactions. These methods often provide access to unique substitution patterns and can be more environmentally benign than classical approaches.

A notable example is the de novo synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org This method proceeds via an iodine/copper-mediated oxidative annulation and a direct Csp³-H to C=O oxidation. organic-chemistry.org The reaction tolerates a range of functional groups on the aryl amine, suggesting that a heteroarylamine like 3-aminoisoxazole could potentially be a suitable substrate. Mechanistic studies indicate that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.org

Another strategy involves the electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines to synthesize polysubstituted pyrroles. nih.gov This transition-metal-free approach utilizes in situ formed enamines as key intermediates.

| Oxidative Method | Reactants | Key Features | Potential for Target Synthesis |

| I₂/Cu-mediated Oxidative Annulation | Aryl methyl ketone, Arylamine, Acetoacetate ester | Csp³-H to C=O oxidation, O₂ as oxidant | High, if 3-aminoisoxazole is a compatible amine source. |

| Electro-oxidative Annulation | 1,3-Dicarbonyl compound, Primary amine | Transition-metal-free, In situ enamine formation | Moderate, would require subsequent formylation. |

| I₂-Promoted Oxidative Annulation of Amines | Tertiary alkylamines, 2-methylquinolines, Arylamines | Annulation of three nucleophilic species | Lower, more specific for biquinoline synthesis. rsc.org |

Organocatalytic and Transition Metal-Catalyzed Pyrrole Assembly

Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of pyrroles, offering mild reaction conditions and high levels of control over selectivity. nih.govnih.gov

Organocatalysis : Organocatalytic approaches to pyrrole synthesis often involve cascade reactions initiated by the formation of enamines or iminium ions. nih.govnih.gov For example, proline and its derivatives can catalyze the reaction between succinaldehyde and imines to form the pyrrole ring. nih.gov Chiral phosphoric acids have been used in combination with rhodium catalysts for the asymmetric synthesis of substituted pyrroles. nih.gov

Transition Metal Catalysis : Transition metals such as palladium, copper, rhodium, and gold play a significant role in modern pyrrole synthesis. Copper-catalyzed N-arylation of pyrrole with aryl halides is a well-established method for forming the N-aryl bond. researchgate.netmdpi.comnih.govorganic-chemistry.org This could be a viable convergent strategy for coupling a pyrrole-2-carbaldehyde precursor with a 3-haloisoxazole. Palladium-catalyzed reactions, such as the direct C2-arylation of N-acyl pyrroles, also provide a route to substituted pyrroles. rsc.org Furthermore, rhodium-catalyzed cycloadditions involving isoxazoles have been shown to produce pyrroles. researchgate.net

Sustainable and Green Chemistry Protocols in Pyrrole-2-Carbaldehyde Production

The production of the pyrrole-2-carbaldehyde scaffold, a crucial precursor, has increasingly benefited from the principles of green chemistry, which aim to reduce waste, avoid hazardous reagents, and utilize renewable resources. organic-chemistry.org

One notable sustainable approach is the de novo synthesis from simple starting materials via oxidative annulation. organic-chemistry.orgacs.org For instance, a method employing a copper catalyst, iodine, and oxygen can produce pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate esters. organic-chemistry.orgacs.org This process is advantageous as it avoids stoichiometric quantities of hazardous oxidants and uses molecular oxygen as the terminal oxidant, with mechanistic studies indicating the aldehyde oxygen atom originates from O2. organic-chemistry.org

Another green strategy involves the use of renewable feedstocks. Carbohydrates have been identified as sustainable platform chemicals for conversion into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes through a mild Maillard-type reaction with primary amines, catalyzed by oxalic acid in DMSO. researchgate.netnih.gov This method provides a direct route to functionalized pyrroles from biomass-derived materials. researchgate.net

Biocatalysis offers a highly specific and environmentally benign route. Enzymatic CO2 fixation has been explored for the synthesis of pyrrole-2-carbaldehyde. This involves the carboxylation of pyrrole to pyrrole-2-carboxylic acid, catalyzed by enzymes like Pseudomonas aeruginosa PA0254, followed by enzymatic reduction to the aldehyde.

Continuous flow chemistry represents another advancement in green synthesis. The Vilsmeier-Haack reaction, a classical method for formylating pyrroles, can be adapted to a continuous flow system, which enhances safety, reduces waste, and improves energy efficiency compared to traditional batch processing.

Table 1: Comparison of Green Synthetic Protocols for Pyrrole-2-Carbaldehyde

| Synthetic Method | Starting Materials | Key Advantages | Citations |

|---|---|---|---|

| Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | Avoids hazardous oxidants; uses O2 as terminal oxidant. | organic-chemistry.org, acs.org |

| Maillard-type Reaction | Carbohydrates (e.g., glucose), primary amines | Utilizes renewable feedstocks; mild reaction conditions. | researchgate.net, nih.gov |

| Continuous Flow | Pyrrole, Vilsmeier-Haack reagent | Improved safety, reduced energy consumption, lower waste. |

Introduction and Formation of the Isoxazolyl Moiety at the Pyrrole Nitrogen

The formation of the C-N bond between the pyrrole nitrogen and the C3 position of the isoxazole ring is the pivotal step in synthesizing the target molecule. This can be accomplished by either coupling a pre-formed isoxazole ring to the pyrrole or by constructing the isoxazole ring on a pyrrole that already bears a suitable precursor side chain.

This approach relies on cross-coupling reactions to join the two pre-existing heterocyclic rings. Key precursors are pyrrole-2-carbaldehyde and a suitably functionalized isoxazole, typically a 3-haloisoxazole or 3-aminoisoxazole. The primary methods for this transformation are transition-metal-catalyzed C-N bond-forming reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org Modern protocols often use copper(I) salts (e.g., CuI) in the presence of a ligand, such as a diamine, and a base. organic-chemistry.orgrsc.org These reactions can effectively couple N-H bonds of heterocycles like pyrrole with aryl or heteroaryl halides. organic-chemistry.org L-proline has also been used as an effective additive to promote these couplings at lower temperatures. researchgate.net

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. organic-chemistry.orgnih.govrsc.org This method typically employs a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs2CO3, K3PO4) to couple an amine (or N-H heterocycle) with an aryl/heteroaryl halide or triflate. nih.govmdpi.com It is known for its broad substrate scope and tolerance of various functional groups. nih.gov

Table 2: Comparison of N-Functionalization Strategies

| Reaction | Catalyst System | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | CuI / Ligand (e.g., diamine, L-proline) | Pyrrole-2-carbaldehyde + 3-Iodo/bromoisoxazole | Economical catalyst; may require higher temperatures. wikipedia.org, researchgate.net, organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd-precatalyst / Ligand (e.g., phosphine) | Pyrrole-2-carbaldehyde + 3-Iodo/bromo/chloroisoxazole | High functional group tolerance; milder conditions; broader substrate scope. organic-chemistry.org, nih.gov, nih.gov |

In Situ Isoxazole Ring Formation on Pyrrole-Appended Precursors

An alternative strategy involves first attaching a side chain to the nitrogen of pyrrole-2-carbaldehyde and then constructing the isoxazole ring from this appendage. This multi-step process avoids the direct cross-coupling of two heterocycles. The most common method for isoxazole synthesis is the [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene. organic-chemistry.orgresearchgate.net

The general sequence for this approach is:

N-Alkylation: Pyrrole-2-carbaldehyde is N-alkylated with a propargyl halide (e.g., propargyl bromide) or an allyl halide to introduce a terminal alkyne or alkene function, respectively.

1,3-Dipolar Cycloaddition: The N-propargyl or N-allyl pyrrole derivative is then reacted with a nitrile oxide, which is typically generated in situ from an aldoxime using an oxidant like sodium hypochlorite (B82951) (NaOCl) or from a hydroximoyl chloride with a base. mdpi.commdpi.comresearchgate.netrsc.org The cycloaddition of the nitrile oxide to the alkyne directly yields the isoxazole ring. If an alkene is used, an isoxazoline (B3343090) is formed first, which then requires oxidation to the aromatic isoxazole. nih.gov

This intramolecular or pseudo-intramolecular approach can offer high regioselectivity in the formation of the isoxazole ring. mdpi.com

This section further details the cross-coupling reactions central to the N-functionalization strategy. The formation of a C-N bond between a pyrrole nitrogen and an sp2-hybridized carbon of an isoxazole ring is a challenging but feasible transformation.

Copper-catalyzed methodologies are attractive due to the low cost and toxicity of copper. researchgate.netmdpi.com The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) pyrrolide species, which then undergoes oxidative addition with the 3-haloisoxazole, followed by reductive elimination to yield the N-heteroarylated product. wikipedia.orgrsc.org The choice of ligand is critical, as it stabilizes the copper center and facilitates the catalytic cycle. organic-chemistry.org Ligand-free systems have been developed but may require higher catalyst loadings or specific additives. researchgate.net

Palladium-catalyzed methodologies offer a powerful alternative with generally milder reaction conditions and broader scope. rsc.org The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 3-haloisoxazole to a Pd(0) complex, followed by coordination of the pyrrole anion to the palladium center and subsequent reductive elimination of the final product, regenerating the Pd(0) catalyst. nih.gov The extensive development of ligands for this reaction has enabled the coupling of even challenging substrates with high efficiency. nih.gov

Selective Functionalization of the Carbaldehyde Group

The carbaldehyde group at the C2 position of the pyrrole ring is a versatile functional handle for further molecular elaboration. A variety of selective transformations can be performed on the this compound core without affecting the two heterocyclic rings, provided the reaction conditions are carefully chosen.

Common transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or silver(I) oxide (Ag2O).

Reduction: Selective reduction to a primary alcohol (a pyrrole-2-carbinol) can be achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH4). nih.gov

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions. For example, the Wittig reaction or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene. It can also act as an electrophile in aldol (B89426) condensations or react with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Heterocycle Formation: The aldehyde group can serve as a building block for constructing additional fused or appended rings through condensation reactions with dinucleophiles, such as hydrazines or diamines.

Table 3: Selective Transformations of the Carbaldehyde Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | Ag2O, KMnO4 | Carboxylic Acid (-COOH) |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol (-CH2OH) |

| Reductive Amination | R2NH, NaBH3CN | Amine (-CH2NR2) |

| Wittig Reaction | Ph3P=CHR | Alkene (-CH=CHR) |

| Grignard Reaction | RMgBr, then H3O+ | Secondary Alcohol (-CH(OH)R) |

Precursor Design and Chemical Transformations

The efficient synthesis of this compound is highly dependent on the strategic design and availability of key precursors. The choice of synthetic route dictates the required starting materials and the sequence of chemical transformations.

For strategies involving N-functionalization with pre-formed heterocycles (2.1.2.1) , the primary precursors are:

Pyrrole-2-carbaldehyde: This starting material is commercially available or can be synthesized through various methods, including the Vilsmeier-Haack formylation of pyrrole or via the green chemistry protocols discussed previously (2.1.1.6). organic-chemistry.orgresearchgate.netnih.gov

3-Functionalized Isoxazole: A 3-haloisoxazole (e.g., 3-bromoisoxazole (B39813) or 3-iodoisoxazole) is required for cross-coupling reactions. These can be prepared from propargyl alcohols or other suitable precursors through cyclization reactions. organic-chemistry.orgresearchgate.net The specific halogen can be chosen to optimize reactivity in the subsequent coupling step.

For strategies involving in situ isoxazole ring formation (2.1.2.2) , the key precursor is a pyrrole-2-carbaldehyde derivative with an unsaturated appendage at the nitrogen atom. The synthesis of this precursor involves:

Preparation of Pyrrole-2-carbaldehyde: As described above.

N-Alkylation: A standard N-alkylation reaction of pyrrole-2-carbaldehyde using a base (e.g., NaH, K2CO3) and an electrophile like propargyl bromide or allyl bromide. This transformation yields N-propargyl-1H-pyrrole-2-carbaldehyde or N-allyl-1H-pyrrole-2-carbaldehyde, which are the direct precursors for the subsequent cycloaddition step.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound hinges on the careful optimization of the formylation step and the subsequent purification of the product. The Vilsmeier-Haack reaction, which introduces the aldehyde group onto the electron-rich pyrrole ring, is influenced by several critical parameters.

Optimization of the Vilsmeier-Haack Reaction:

Key variables in the Vilsmeier-Haack formylation of 1-(3-isoxazolyl)-1H-pyrrole would include the choice of solvent, the molar ratio of the reagents, reaction temperature, and reaction time. The Vilsmeier reagent is typically formed in situ from a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While DMF often serves as both a reagent and a solvent, inert co-solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) might be employed to control viscosity and reaction concentration. The polarity and boiling point of the solvent are critical factors.

Reagent Stoichiometry: The molar equivalents of the Vilsmeier reagent relative to the 1-(3-isoxazolyl)-1H-pyrrole substrate would require careful optimization. An excess of the reagent could lead to the formation of byproducts, while an insufficient amount would result in incomplete conversion.

Temperature and Duration: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, followed by heating to drive the reaction to completion. The optimal temperature and duration would be determined by monitoring the reaction progress, for instance, by using thin-layer chromatography (TLC). Prolonged reaction times or excessively high temperatures could promote the formation of undesired side products.

The following interactive table illustrates a hypothetical optimization study for the formylation step.

| Entry | Solvent | Molar Ratio (Pyrrole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | 1:3:1.5 | 60 | 4 | 55 |

| 2 | DCE | 1:3:1.5 | 60 | 4 | 62 |

| 3 | DCE | 1:2:1.1 | 60 | 4 | 75 |

| 4 | DCE | 1:2:1.1 | 80 | 2 | 72 |

| 5 | DCE | 1:2:1.1 | 50 | 6 | 68 |

Isolation and Purification Procedures:

Following the reaction, the work-up and isolation protocol is critical for obtaining the pure aldehyde. The typical procedure involves quenching the reaction mixture with an ice-cold aqueous solution of a base, such as sodium acetate (B1210297) or sodium bicarbonate, to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize acidic components.

The crude product would then be extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Final purification would likely be achieved through column chromatography on silica (B1680970) gel. The optimization of the eluent system (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is essential for separating the desired product from unreacted starting materials and any byproducts. The purity of the isolated fractions would be assessed by TLC and spectroscopic methods (¹H NMR, ¹³C NMR). Crystallization from a suitable solvent system could be employed as a final purification step to yield the product as a solid.

Mechanistic Investigations of 1 3 Isoxazolyl 1h Pyrrole 2 Carbaldehyde Pathways

Elucidation of Reaction Mechanisms in Synthetic Steps

Step 1: Synthesis of 1-(3-Isoxazolyl)-1H-pyrrole via Paal-Knorr/Clauson-Kaas Reaction

The formation of the N-substituted pyrrole (B145914) ring is efficiently achieved through the Paal-Knorr condensation, a classic method involving the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgrgmcet.edu.in In this specific synthesis, the reactants are 3-aminoisoxazole (B106053) and a succinaldehyde (B1195056) precursor. A common and stable precursor for succinaldehyde is 2,5-dimethoxytetrahydrofuran (B146720), and its reaction with an amine is specifically known as the Clauson-Kaas synthesis. nih.govbeilstein-journals.org

The mechanism proceeds as follows:

Hydrolysis of Precursor: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to generate the reactive 1,4-dicarbonyl compound, succinaldehyde, in situ.

Imine/Enamine Formation: The primary amine, 3-aminoisoxazole, performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde. This is followed by dehydration to form an imine intermediate. This intermediate can exist in equilibrium with its enamine tautomer. rgmcet.edu.in

Intramolecular Cyclization: The terminal amino group of the enamine intermediate (or the second carbonyl group in the imine pathway) is attacked by the nucleophilic carbon of the enamine or the nitrogen of the imine, respectively. This rate-determining step results in the formation of a five-membered heterocyclic ring, a hydroxylated pyrrolidine (B122466) derivative (a hemiaminal). organic-chemistry.orgnih.gov

Dehydration and Aromatization: The cyclic hemiaminal intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring. organic-chemistry.org

Step 2: Formylation via Vilsmeier-Haack Reaction

With the 1-(3-isoxazolyl)-1H-pyrrole core assembled, the carbaldehyde group is introduced at the electron-rich C2 position through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction is a highly effective method for formylating activated aromatic and heteroaromatic compounds. wikipedia.orgchemistrysteps.com The standard reagents are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The mechanism for this step is well-established:

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent elimination of a dichlorophosphate (B8581778) anion generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

Electrophilic Attack: The π-electron system of the 1-(3-isoxazolyl)-1H-pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position due to the stabilizing effect of the nitrogen atom on the resulting cationic intermediate (σ-complex). chemistrysteps.com

Aromatization: A proton is eliminated from the C2 position, restoring the aromaticity of the pyrrole ring and yielding a pyrrole-2-yl-iminium salt.

Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine (B145610) and loss of a proton yields the final product, 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde. wikipedia.org

Identification and Characterization of Key Intermediates

Several crucial, albeit often transient, intermediates are formed during the synthetic pathway. Their stability and reactivity dictate the course of the reaction.

Succinaldehyde: This reactive 1,4-dicarbonyl is generated in situ from its more stable acetal (B89532) precursor (2,5-dimethoxytetrahydrofuran) to prevent self-polymerization.

Iminium/Enamine Species: The initial condensation of 3-aminoisoxazole with succinaldehyde forms an imine which is in tautomeric equilibrium with an enamine. These intermediates are the direct precursors to the cyclization step. rgmcet.edu.in

Cyclic Hemiaminal (Aminohydroxy-tetrahydrofuran): This is the product of the intramolecular cyclization. It is a key intermediate in the Paal-Knorr mechanism and is typically unstable, readily undergoing dehydration to form the aromatic pyrrole. organic-chemistry.orgnih.gov

Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺): This electrophilic chloroiminium salt is the active formylating agent. It is formed in situ and is highly reactive towards electron-rich aromatic systems. wikipedia.orgrsc.org

Pyrrole-Iminium Salt: Formed after the electrophilic attack of the Vilsmeier reagent on the pyrrole ring and subsequent re-aromatization, this intermediate is stable until hydrolyzed. Its hydrolysis during workup yields the final aldehyde. chemistrysteps.com

A summary of these key intermediates is presented below.

Table 1: Key Intermediates in the Synthesis Pathway

| Step | Intermediate Name | Structure | Role |

|---|---|---|---|

| 1. Pyrrole Formation | Succinaldehyde | OHC-CH₂-CH₂-CHO | Reactive 1,4-dicarbonyl |

| 1. Pyrrole Formation | Cyclic Hemiaminal | Hydroxylated pyrrolidine derivative | Product of cyclization, precursor to pyrrole |

| 2. Formylation | Vilsmeier Reagent | [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ | Electrophilic formylating agent |

Catalytic Roles and Their Influence on Selectivity and Efficiency

Catalysts play a pivotal role in enhancing the rate and efficiency of the synthetic steps.

Paal-Knorr/Clauson-Kaas Synthesis: This reaction is almost universally acid-catalyzed. The acid serves multiple purposes:

It catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive dicarbonyl.

It protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

Crucially, it catalyzes the two dehydration steps that convert the cyclic hemiaminal intermediate into the final aromatic pyrrole. organic-chemistry.org

A variety of Brønsted and Lewis acids can be employed. While simple acids like acetic acid are effective, Lewis acids such as iron(III) chloride (FeCl₃) or scandium triflate (Sc(OTf)₃) have been shown to be highly efficient, often leading to higher yields and milder reaction conditions. nih.govbeilstein-journals.org The choice of catalyst can influence reaction times and the purity of the resulting N-substituted pyrrole.

Vilsmeier-Haack Reaction: This reaction does not require an external catalyst in the traditional sense. Phosphorus oxychloride (POCl₃) acts as the activating agent for N,N-dimethylformamide (DMF), facilitating the formation of the electrophilic Vilsmeier reagent. ijpcbs.comchemistrysteps.com The reaction's selectivity for the C2 position of the pyrrole ring is electronically controlled by the inherent properties of the pyrrole nucleus, where the nitrogen atom directs electrophilic substitution to the adjacent α-carbon. chemistrysteps.com Therefore, the high regioselectivity is a substrate-controlled feature rather than a catalyst-controlled one.

Table 2: Catalysts and Their Functions

| Reaction | Catalyst Type | Example(s) | Function |

|---|---|---|---|

| Paal-Knorr / Clauson-Kaas | Brønsted Acid | Acetic Acid (CH₃COOH) | Catalyzes hydrolysis and dehydration steps. |

| Paal-Knorr / Clauson-Kaas | Lewis Acid | FeCl₃, Sc(OTf)₃ | Activates carbonyls, promotes dehydration. nih.govbeilstein-journals.org |

Solvent Effects, Temperature Dependence, and Reaction Kinetics

The physical conditions under which these reactions are performed significantly impact their outcomes, including reaction rate, yield, and side-product formation.

Paal-Knorr/Clauson-Kaas Synthesis:

Temperature: This condensation typically requires elevated temperatures (e.g., heating to reflux) to overcome the activation energy of the dehydration steps and drive the reaction to completion. beilstein-journals.org

Solvent: The choice of solvent can be critical. Protic solvents like ethanol (B145695) or water can participate in the hydrolysis of the starting acetal and are often used. beilstein-journals.org Aprotic solvents like toluene (B28343) or dioxane are also common, particularly when using specific Lewis acid catalysts. nih.gov The use of water as a "green" solvent has been shown to be effective, especially with water-tolerant catalysts like FeCl₃. beilstein-journals.org

Kinetics: The rate-determining step is generally considered to be the intramolecular cyclization of the imine/enamine intermediate to form the five-membered ring. nih.gov The reaction rate is thus dependent on the concentration of the protonated carbonyl species and the amine, as well as the temperature.

Vilsmeier-Haack Reaction:

Temperature: The reaction is often conducted in a stepwise temperature profile. The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and is typically performed at low temperatures (0-10 °C) to control the reaction and prevent degradation of the reagent. rsc.org The subsequent electrophilic substitution on the pyrrole ring may be carried out at this low temperature or gently warmed to room temperature or reflux, depending on the nucleophilicity of the pyrrole substrate.

Solvent: Anhydrous, non-protic solvents are required to prevent premature quenching of the highly reactive POCl₃ and the Vilsmeier reagent. Common solvents include dichloromethane (B109758) (DCM), chloroform, or using DMF as both the reagent and the solvent. rsc.org

Kinetics: The reaction rate is influenced by the electron density of the pyrrole ring. Electron-donating groups on the ring would accelerate the reaction, while electron-withdrawing groups would slow it down. The rate is dependent on the concentrations of both the pyrrole substrate and the Vilsmeier reagent.

Table 3: Typical Reaction Conditions

| Reaction | Parameter | Typical Conditions | Rationale |

|---|---|---|---|

| Paal-Knorr | Temperature | 60-110 °C (Reflux) | To drive dehydration and cyclization steps. nih.govbeilstein-journals.org |

| Solvent | Water, Ethanol, Toluene, Dioxane | Depends on catalyst; water can be a green option. nih.govbeilstein-journals.org | |

| Vilsmeier-Haack | Temperature | 0 °C to Reflux | Initial step is exothermic; formylation step depends on substrate reactivity. rsc.org |

Advanced Reactivity and Derivatization of 1 3 Isoxazolyl 1h Pyrrole 2 Carbaldehyde

Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the 2-position of the pyrrole (B145914) ring is a key functional handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

The aldehyde functionality of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(3-isoxazolyl)-1H-pyrrole-2-carboxylic acid. This transformation can be achieved using a range of oxidizing agents. A de novo synthesis of pyrrole-2-carbaldehyde derivatives has been reported involving an iodine/copper-mediated oxidative annulation, where the aldehyde oxygen atom originates from molecular oxygen, avoiding hazardous oxidants. organic-chemistry.orglookchem.comacs.org While specific conditions for the target molecule are not extensively documented, analogous oxidations of other heteroaromatic aldehydes suggest that mild oxidizing agents would be effective.

Conversely, the reduction of the carbaldehyde to the corresponding primary alcohol, [1-(3-isoxazolyl)-1H-pyrrol-2-yl]methanol, can be accomplished using various reducing agents. A regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes from pyrrole Weinreb amides involves treatment with lithium aluminum hydride to yield the aldehyde. nih.gov Carboxylic acid reductases have also been shown to be capable of reducing pyrrole-2-carboxylic acid to the corresponding aldehyde. mdpi.com The reduction of pyrrolylimides with sodium borohydride (B1222165) (NaBH4) in the presence of water has also been studied. researchgate.net

| Transformation | Reagent/Catalyst | Product | Reference |

| Oxidation | Iodine/Copper, O2 | 1-(3-isoxazolyl)-1H-pyrrole-2-carboxylic acid | organic-chemistry.orglookchem.comacs.org |

| Reduction | Lithium Aluminum Hydride | [1-(3-isoxazolyl)-1H-pyrrol-2-yl]methanol | nih.gov |

| Reduction | Sodium Borohydride | [1-(3-isoxazolyl)-1H-pyrrol-2-yl]methanol | researchgate.net |

The carbaldehyde group is an excellent electrophile for condensation reactions with various nucleophiles. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to generate α,β-unsaturated systems. The condensation of pyrrole-2-carbaldehydes with various amines can lead to the formation of Schiff bases (imines). researchgate.net These reactions are often catalyzed by acids or bases. Schiff bases derived from isoxazole-containing amines have been synthesized and characterized, indicating the feasibility of forming an imine linkage with the subject molecule. nih.govresearchgate.netsemanticscholar.org Such condensation reactions are pivotal for extending the carbon framework and introducing further functionalities.

| Reactant | Reaction Type | Product | Reference |

| Active Methylene Compound | Knoevenagel Condensation | α,β-unsaturated derivative | researchgate.net |

| Primary Amine | Imine Formation (Schiff Base) | N-substituted imine | nih.govresearchgate.netsemanticscholar.org |

Electrophilic and Nucleophilic Substitution on the Pyrrole Ring System

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic substitution. byjus.com The position of substitution is directed by the existing substituents. For N-substituted pyrroles, electrophilic attack generally occurs at the C2 and C5 positions. youtube.com In the case of this compound, the C2 position is already functionalized, making the C5 position the most likely site for further electrophilic substitution. The electron-withdrawing nature of the isoxazolyl group at the N1 position and the carbaldehyde at the C2 position will influence the reactivity of the pyrrole ring towards electrophiles.

Nucleophilic aromatic substitution on the pyrrole ring is less common due to its electron-rich character. However, if the pyrrole ring is substituted with strong electron-withdrawing groups, nucleophilic attack can be facilitated. For 5-nitroisoxazoles, nucleophilic aromatic substitution of the nitro group has been demonstrated as an efficient method for functionalization. rsc.org

Reactivity and Ring Transformations of the Isoxazole (B147169) Nucleus

The isoxazole ring, while aromatic, contains a weak N-O bond that can be cleaved under certain conditions, leading to various ring-opened or rearranged products. A significant reaction of isoxazoles is their reductive ring opening to form β-enaminones. This transformation is typically achieved through catalytic hydrogenation. researchgate.net Furthermore, ruthenium-catalyzed decarboxylative rearrangement of 4-alkenyl-isoxazol-5-ones can lead to the formation of pyrrole derivatives. unimi.it Another interesting transformation is the synthesis of pyrrole-2-carboxylic acids via a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones. acs.org

| Reaction Type | Conditions | Product | Reference |

| Reductive Ring Opening | Catalytic Hydrogenation | β-enaminone | researchgate.net |

| Decarboxylative Rearrangement | Ruthenium Catalyst | Pyrrole derivative | unimi.it |

| Spiroannulation/Ring-Opening | Copper Catalyst | Pyrrole-2-carboxylic acid | acs.org |

Regioselective Functionalization and Site-Specific Modifications

Achieving regioselective functionalization is crucial for the synthesis of complex molecules. For this compound, site-specific modifications can be directed to either the pyrrole or the isoxazole ring. The total synthesis of pyrrolemarumine has been achieved through the regioselective functionalization of 2-formylpyrrole. nih.gov N-substituted pyrrole-2-carbaldehydes are also versatile synthons in the synthesis of indolizines. researchgate.net

A powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings is directed ortho-metalation, typically involving lithiation. While specific examples for the title compound are not available, this approach would likely involve deprotonation at the C5 position of the pyrrole ring, directed by the N-isoxazolyl group, followed by quenching with an electrophile.

Transition Metal-Catalyzed C(sp2)-H Bond Functionalization

Transition metal-catalyzed C(sp2)-H bond functionalization has emerged as a powerful tool for the direct introduction of new substituents onto aromatic and heteroaromatic rings. Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgdocumentsdelivered.com The direct arylation of 2,5-substituted pyrroles with diaryliodonium salts has been described, leading to tri-, tetra-, and penta-substituted pyrrole products. nih.gov A convenient two-step preparation of NH-free 5-aryl-pyrrole-2-carboxylates involves catalytic borylation followed by Suzuki coupling. mdpi.com Palladium-catalyzed C-H activation has also been utilized for the synthesis of benzo[d]isoxazoles. rsc.orgresearchgate.net These methods offer a direct and atom-economical route to functionalize the C-H bonds of the pyrrole ring in this compound, likely at the C5 position.

| Reaction Type | Catalyst | Reactant | Product | Reference |

| Direct Arylation | Palladium | Diaryliodonium salt | 5-Aryl-1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde | nih.gov |

| C-H Borylation/Suzuki Coupling | Iridium/Palladium | Aryl bromide | 5-Aryl-1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde | mdpi.com |

Computational Chemistry and Theoretical Investigations of Pyrrole Isoxazole Systems

Intermolecular Interactions:Studies on hydrogen bonding and aggregation.

While general computational methodologies for pyrrole (B145914) and isoxazole (B147169) derivatives exist, applying this information to "1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde" without direct research would be speculative and would not meet the required standards of scientific accuracy. Generating content without specific supporting data for this exact molecule would lead to an article that is not factual or authoritative.

Therefore, the creation of a scientifically accurate and detailed article strictly following the requested outline is not feasible at this time due to the absence of published research on the specific computational and theoretical investigations of "this compound."

Prediction of Non-Linear Optical (NLO) Properties

Computational studies on similar molecules, such as pyrrole-2-carbaldehyde and its derivatives, utilize quantum chemical calculations to predict their NLO response. These investigations typically focus on key parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of a molecule's potential for NLO applications. sci-hub.seresearchgate.net

The interest in pyrrole-based compounds for NLO materials stems from their electronic characteristics. sci-hub.se The presence of a delocalized π-electron system within the pyrrole ring, often coupled with electron-donating and electron-withdrawing groups, can facilitate intramolecular charge transfer (ICT). sci-hub.senih.gov This ICT process is a fundamental mechanism for generating significant NLO responses. The aldehyde group (-CHO) on the pyrrole ring acts as an electron-withdrawing group, which can enhance this effect.

Theoretical predictions are generally performed using Density Functional Theory (DFT) methods, which have proven effective in calculating the electronic structure and properties of organic molecules. nih.govniscpr.res.in These calculations help in understanding the relationship between molecular structure and NLO activity. For instance, a computational study on pyrrole-2-carbaldehyde (PCL) and methyl 2-pyrrolecarboxylate (M-PCL) analyzed their dipole moments, polarizability, and first-order hyperpolarizability to evaluate their NLO behavior. sci-hub.se

The first-order hyperpolarizability (β) is a particularly important parameter as it quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). For comparison, the calculated β value of a reference material like urea (B33335) is often used to gauge the potential of new compounds. sci-hub.se Studies on other pyrrole derivatives have shown β values significantly higher than that of urea, indicating their promise for NLO applications. sci-hub.senih.gov

A comprehensive theoretical investigation of This compound would involve calculating these NLO parameters. The results would typically be presented in tabular format, allowing for a clear comparison of its properties with other known NLO materials.

Table 1: Hypothetical Computational NLO Data for Pyrrole Derivatives

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| Urea (Reference) | 1.52 | - | 0.781 x 10-30 |

| Pyrrole-2-carbaldehyde (PCL) | - | 14.33 x 10-24 | 6.94 x 10-30 |

| Methyl 2-pyrrolecarboxylate (M-PCL) | - | 17.03 x 10-24 | 5.31 x 10-30 |

| This compound | Data not available | Data not available | Data not available |

| Data for Urea, PCL, and M-PCL are sourced from a computational study on pyrrole derivatives for comparison purposes. sci-hub.seresearchgate.net |

While specific experimental or calculated values for This compound are not available in the reviewed literature, the general findings for related pyrrole structures suggest that it would likely exhibit interesting NLO properties worthy of future computational and experimental investigation. sci-hub.senih.gov

Applications of 1 3 Isoxazolyl 1h Pyrrole 2 Carbaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the pyrrole (B145914) ring and the aldehyde functional group makes 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde an important building block for synthesizing intricate heterocyclic scaffolds. The pyrrole core is a privileged structure found in numerous natural products and pharmaceuticals, while the aldehyde group provides a gateway for a multitude of chemical transformations. nih.gov

The pyrrole-2-carbaldehyde unit is a key precursor for the construction of fused bicyclic systems containing a pyrrole ring. These fused heterocycles are of significant interest due to their presence in biologically active compounds.

Pyrrolizines: These structures can be synthesized through various cascade reactions involving pyrrole derivatives. The aldehyde function of this compound can participate in condensation and cyclization reactions to form the pyrrolizine core. For instance, strategies involving cascade annulation with α,β-unsaturated aldehydes or multicomponent reactions can be employed to build the fused ring system. researchgate.net The N-alkoxycarbamoyl unit has also been shown to act as a transferable directing group for the divergent synthesis of pyrrolizines. rsc.org

Pyrrolo[1,2-a]pyrazines: This particular fused system can be readily synthesized from 1H-pyrrole-2-carbaldehyde. researchgate.net The synthesis typically involves a condensation reaction with an appropriate amine, such as an amino acid ester, followed by intramolecular cyclization and aromatization. By using this compound as the starting material, this methodology allows for the direct incorporation of the isoxazolyl moiety into the final pyrrolo[1,2-a]pyrazine (B1600676) scaffold. These resulting compounds have been investigated as potential topoisomerase II catalytic inhibitors for anticancer applications. nih.gov

The aldehyde group in this compound is a versatile functional handle that enables the introduction of a wide variety of substituents onto the pyrrole ring. This facilitates the synthesis of diverse libraries of poly-substituted pyrroles, which are useful for screening for biological activity and developing new functional materials. lucp.netsunderland.ac.uk The reactivity of the aldehyde allows for a range of transformations to build molecular complexity.

| Reaction Type | Reagent(s) | Resulting Functional Group/Structure |

| Wittig Reaction | Phosphonium ylides | Carbon-carbon double bond (alkene) |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | α,β-unsaturated system |

| Aldol (B89426) Condensation | Ketones or other aldehydes | β-hydroxy carbonyl, followed by dehydration to enone |

| Oxidation | Oxidizing agent (e.g., KMnO₄, Ag₂O) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | Alcohol (hydroxymethyl group) |

These reactions demonstrate the utility of the carbaldehyde group in elaborating the core structure, leading to a wide range of derivatives with tailored electronic and steric properties. researchgate.net

Porphyrins are large macrocyclic compounds composed of four modified pyrrole subunits. nih.gov They are fundamental in biological systems (e.g., heme in hemoglobin) and have applications in materials science and medicine. Meso-substituted porphyrins are often synthesized via the condensation of pyrrole with aldehydes. mdpi.com

This compound can serve as a key component in the synthesis of novel porphyrin analogues. In a mixed-aldehyde condensation reaction with pyrrole and another aldehyde, it can be incorporated to produce porphyrins with one or more meso-substituents derived from the pyrrole-isoxazole unit. This allows for the creation of porphyrins with unique photophysical and electronic properties, potentially useful in applications such as photodynamic therapy or as specialized ligands.

The pyrrole and isoxazole (B147169) rings are both important pharmacophores found in numerous medicinally active compounds. nih.govresearchgate.net Pyrrole derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov The isoxazole moiety is also a key feature in several commercial drugs.

The compound this compound serves as a valuable starting material for synthesizing more complex N-heterocycles with potential therapeutic applications. openmedicinalchemistryjournal.commdpi.com The aldehyde group can be used to link the pyrrole-isoxazole scaffold to other heterocyclic systems or pharmacophoric fragments through reactions like Schiff base formation, followed by reduction or cyclization. This modular approach allows medicinal chemists to systematically modify structures to optimize their interaction with biological targets. openmedicinalchemistryjournal.com For example, pyrrole-2-carbaldehydes are known precursors to compounds with cardiovascular, hepatoprotective, and neuroprotective activities. nih.gov

Scaffold for Chemosensor Design and Development

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. mdpi.com The conjugated π-system of the this compound scaffold makes it an excellent candidate for the core of a chromo-fluorogenic sensing molecule. nih.gov

Pyrrole-isoxazole derivatives have been studied theoretically as chemosensors for anions like fluoride. mdpi.com The sensing mechanism often involves the deprotonation of the pyrrole N-H proton by the anion, which perturbs the electronic structure of the molecule and leads to a change in its absorption or emission spectrum. This interaction results in a detectable signal. mdpi.com

The this compound structure can be readily modified to create a selective chemosensor. The aldehyde group provides a convenient point for attaching a specific receptor unit designed to bind a target analyte, such as a metal ion or another small molecule. This is typically achieved by forming a Schiff base with an appropriate amine, thereby integrating the analyte binding site with the signaling unit.

| Component | Function | Corresponding Part of the Scaffold |

| Signaling Unit | Undergoes a photophysical change (color/fluorescence) upon analyte binding. | The conjugated pyrrole-isoxazole core. |

| Receptor Unit | Selectively binds to the target analyte. | A group attached via the carbaldehyde, e.g., a Schiff base derivative. |

| Linker | Covalently connects the receptor to the signaling unit. | The imine bond formed from the carbaldehyde. |

This modular design allows for the development of tailored sensors for a variety of analytical applications in environmental monitoring and biological research.

Exploration in Materials Science Applications

Pyrrole is the monomeric unit of polypyrrole, one of the most well-known and widely studied conducting polymers. These materials have applications in electronics, energy storage, and sensor technology. The properties of polypyrrole can be tuned by incorporating substituents onto the pyrrole monomer before polymerization.

This compound represents a functionalized monomer that could be used to create novel conductive polymers and materials. The electropolymerization of this monomer would lead to a polypyrrole backbone decorated with isoxazolyl-2-carbaldehyde side chains.

Modified Electronic Properties: The electron-withdrawing nature of the isoxazole and carbaldehyde groups would influence the electronic properties of the resulting polymer, such as its conductivity and redox potential.

Post-Polymerization Functionalization: The pendant aldehyde groups on the polymer chain would serve as reactive handles for further chemical modification. This would allow for the covalent attachment of other molecules, such as enzymes, antibodies, or nanoparticles, to create functional hybrid materials for applications in biosensors or catalysis.

Cross-Linking: The aldehyde groups could also be used to cross-link the polymer chains, enhancing the material's mechanical stability and insolubility, which is desirable for creating robust films and coatings.

The exploration of this compound in materials science opens avenues for developing new "smart" materials with tailored properties for advanced technological applications. nih.gov

Future Research Directions and Contemporary Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry increasingly prioritizes sustainability, focusing on methods that are both environmentally benign and efficient. For 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde, future research will be directed towards developing synthetic pathways that maximize atom economy, minimize waste, and utilize greener reagents and conditions.

Current synthetic strategies often rely on classical condensation reactions like the Paal-Knorr synthesis, which, while effective, can require harsh conditions and may not be optimally atom-economical. mdpi.com Future approaches will likely move towards catalyst-driven processes that reduce energy consumption and waste. For instance, methods employing multifunctional catalysts, such as a carbon-supported nitrogen phosphorus-cobalt catalyst (Co2PNx@NC), have shown success in the one-pot synthesis of N-substituted pyrroles from nitroarenes and diones using green solvents like ethanol (B145695). researchgate.net Adapting such catalytic systems for the coupling of 3-aminoisoxazole (B106053) with a suitable 1,4-dicarbonyl precursor could provide a more sustainable route.

Furthermore, cascade reactions, where multiple bond-forming events occur in a single operation, represent a pinnacle of atom economy. organic-chemistry.orgnih.gov The development of a cascade process starting from simpler, readily available alkynes, amines, and carbonyl compounds could offer a highly efficient, one-pot synthesis of the target molecule, circumventing the need to isolate intermediates. organic-chemistry.orgnih.gov Research into metal-free synthetic methodologies, such as those using iodine or triethylamine (B128534) as catalysts, also presents a promising avenue for reducing reliance on heavy metals and creating more sustainable processes for producing functionalized pyrroles. rsc.org

Table 1: Comparison of Synthetic Strategies for N-Substituted Pyrroles

| Method | Key Features | Sustainability Aspect | Potential Application to Target Compound |

| Paal-Knorr Reaction | Condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com | Often requires high temperatures; can generate water as a byproduct. | Reaction of 3-aminoisoxazole with a 2-formyl-1,4-dicarbonyl precursor. |

| Catalytic Reductive Coupling | One-pot reaction of a nitroarene and a dione (B5365651) using a heterogeneous catalyst. researchgate.net | Uses H₂ as a reductant, green solvents (ethanol), and a recyclable catalyst. | Coupling of 3-nitroisoxazole (B15234883) with a suitable dione precursor, followed by formylation. |

| Cascade Reactions from Alkynes | Palladium-mediated cascade involving alkynes and propargyl amines. organic-chemistry.orgnih.gov | High atom economy by building complexity in a single pot. | A multi-component reaction involving an isoxazole-containing building block. |

| Metal-Free Annulation | Iodine-catalyzed reaction of alkynes, TMSCN, and formamides. rsc.org | Avoids transition metal catalysts, reducing cost and metal contamination. | Adaptation of a multi-component strategy to incorporate the isoxazole (B147169) and carbaldehyde functionalities. |

Enantioselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is a cornerstone of modern drug discovery, as stereoisomers can exhibit profoundly different biological activities. While this compound itself is achiral, its derivatives can possess various forms of chirality, including central, axial, and planar. A significant future challenge lies in the development of methods for the enantioselective synthesis of these chiral derivatives.

The aldehyde group serves as a perfect handle for introducing a chiral center at the adjacent position. For example, asymmetric additions of nucleophiles (e.g., organometallic reagents, enolates) to the carbaldehyde, catalyzed by chiral ligands or organocatalysts, could produce chiral secondary alcohols. Furthermore, the pyrrole (B145914) and isoxazole rings can be substituted with chiral appendages.

Recent advances in asymmetric catalysis for both pyrrole and isoxazole systems provide a strong foundation for this research. Iridium-catalyzed asymmetric C-H alkylation has been successfully used to construct axially chiral indole-pyrrole skeletons with excellent enantioselectivity (up to 99% ee). researchgate.net Similarly, chiral phosphoric acids have been employed as catalysts for the enantioselective aza-Friedel–Crafts reaction of pyrroles to generate products with congested tetrasubstituted stereogenic centers. researchgate.net For the isoxazole portion, enantioselective methods like the [3+2] cycloaddition between nitrile oxides and alkenes using chiral metal-ligand complexes are well-established for creating chiral isoxazolines, which can be precursors to isoxazoles. rsc.org The challenge will be to integrate these methodologies to control stereochemistry in molecules containing the linked isoxazole-pyrrole core.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Exploring the inherent reactivity of the this compound scaffold can lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures. The electronic interplay between the electron-deficient isoxazole ring and the electron-rich pyrrole ring, modulated by the electron-withdrawing aldehyde, creates a unique chemical environment.

Future research could focus on intramolecular reactions that leverage the proximity of the two heterocyclic rings and the aldehyde functionality. For instance, under specific catalytic conditions, a cyclization reaction involving the aldehyde and the isoxazole ring could lead to novel fused heterocyclic systems. Isomerization reactions of related systems, such as the conversion of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles, demonstrate the potential for atom-economic rearrangements to build complex heterocyclic frameworks. mdpi.com

The isoxazole ring itself can undergo fascinating transformations. It is known to be a precursor for various functional groups through ring-opening reactions, often triggered by reduction or catalysis. Investigating the selective ring-opening of the isoxazole moiety in this compound could provide access to highly functionalized pyrrole derivatives that would be difficult to synthesize otherwise. Additionally, the reactivity of the pyrrole ring, such as in oxidation reactions, could lead to ring-opened dicarbonyl compounds, offering further synthetic utility. rsc.org

High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of derivatives of this compound for applications in drug discovery and materials science, the rapid synthesis of large numbers of analogues is essential. High-throughput synthesis and combinatorial chemistry are powerful tools for achieving this goal. nih.gov

The aldehyde group is an ideal anchor point for combinatorial derivatization on a solid support or in a parallel solution-phase format. A library of diverse amines could be used in reductive amination reactions to generate a wide array of secondary and tertiary amine derivatives. Similarly, Wittig-type reactions, aldol (B89426) condensations, and multicomponent reactions (like the Ugi or Passerini reaction) starting from the aldehyde can rapidly increase molecular complexity and diversity.

Automated synthesis platforms can be employed to perform these reactions in a high-throughput manner, allowing for the creation of extensive libraries of compounds. nih.gov For example, isoxazole-based combinatorial libraries have been successfully generated on solid phase through automation for biological screening. nih.gov Applying these techniques to this compound would accelerate the discovery of new compounds with desirable biological or material properties.

Advanced Computational Design for Predictive Synthesis and Property Engineering

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways before experiments are conducted in the lab. For a complex molecule like this compound, computational methods offer a powerful approach to navigate its vast chemical space.

A significant challenge in synthesizing novel heterocyclic compounds is the often-poor performance of standard retrosynthetic prediction models due to a lack of relevant data. chemrxiv.org Future research will likely involve the use of advanced machine learning techniques, such as transfer learning, to improve the accuracy of retrosynthesis prediction for heterocycle formation reactions. chemrxiv.orgchemrxiv.orgacs.org Such models could help chemists design more efficient and reliable synthetic routes to complex derivatives.

Furthermore, computational models can be used to predict the regioselectivity and feasibility of reactions involving heterocyclic arynes, guiding the design of experiments. nih.gov Quantum chemical calculations (e.g., Density Functional Theory) can elucidate the electronic structure of the molecule, predict its reactivity, and help in understanding the mechanisms of novel transformations. This predictive power allows for the rational design of derivatives with specific electronic, optical, or binding properties, accelerating the development of new functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via Vilsmeier-Haack formylation, where a formyl group is introduced to the pyrrole ring using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (60–80°C) . For isoxazole-pyrrole hybrids, cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) between nitrile oxides and alkyne-functionalized pyrroles are common. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios to improve yields (>70%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and isoxazole/pyrrole ring connectivity .

- HPLC/GC : Used to verify purity (>95%), with reverse-phase C18 columns and acetonitrile/water gradients recommended for HPLC .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 189.066) .

Q. How does the reactivity of the aldehyde group in this compound influence its stability and downstream applications?

- The aldehyde group is prone to oxidation and nucleophilic attack. Stability is enhanced by storing the compound under inert atmospheres (N₂/Ar) at −20°C . For derivatization, reductive amination (e.g., with NaBH₃CN) or condensation with hydrazines to form hydrazones is common. Reactivity can be modulated using protecting groups (e.g., acetals) during multi-step syntheses .

Advanced Research Questions

Q. What biological targets or therapeutic applications are associated with isoxazole-pyrrole hybrids like this compound?

- Structurally related compounds (e.g., TT001/TT002) exhibit activity against stress-related disorders by modulating GABA receptors or serotonin transporters . Isoxazole-pyrrole derivatives also show antimicrobial potential via inhibition of bacterial enoyl-ACP reductase . Target validation requires in vitro assays (e.g., enzyme inhibition) followed by in vivo models (rodent behavioral tests) .

Q. How do structural modifications (e.g., substituent placement) impact the compound’s bioactivity and physicochemical properties?

- Electron-withdrawing groups (e.g., Cl at the isoxazole 5-position) enhance metabolic stability but reduce solubility. Pyrrole N-substitution (e.g., methyl vs. phenyl) alters logP values by 0.5–1.0 units, affecting membrane permeability . Quantitative structure-activity relationship (QSAR) models suggest that a Hammett σ value >0.5 for isoxazole substituents correlates with improved IC₅₀ in kinase inhibition assays .

Q. What stereochemical considerations are critical in synthesizing enantiomerically pure derivatives of this compound?

- Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H) separates enantiomers (e.g., TT001 [R] and TT002 [S]) with >99% ee . Asymmetric synthesis using Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) can achieve enantiomeric excess (ee) >90% .

Q. How should researchers address contradictions in reported bioactivity data for isoxazole-pyrrole derivatives?

- Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) .

- Batch validation : LC-MS purity checks (>98%) and counterion analysis (e.g., HCl vs. sulfate salts) .

- Meta-analysis : Cross-reference data from peer-reviewed journals over patents, as the latter may omit negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.